N-(3-acetylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a small-molecule compound featuring a dihydropyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group at position 5 and a sulfanyl-acetamide moiety linked to a 3-acetylphenyl group. This structure combines electron-withdrawing (sulfonyl) and electron-donating (ethoxy) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-3-31-17-7-9-18(10-8-17)33(29,30)19-12-23-22(25-21(19)28)32-13-20(27)24-16-6-4-5-15(11-16)14(2)26/h4-12H,3,13H2,1-2H3,(H,24,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBSJDCXWTECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Hit15: 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Key Differences :
- Sulfonyl group: 4-isopropylphenyl (Hit15) vs. 4-ethoxybenzenesulfonyl (target).
- Acetamide substituent: 3-methoxyphenyl (Hit15) vs. 3-acetylphenyl (target).
- Biological Activity: Hit15 exhibited 43.0% inhibition of pseudovirus infection at 10 µM and suppressed superoxide anion generation and elastase release in neutrophils, indicating dual antiviral/anti-inflammatory activity .
N-(3,4-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
- Key Differences :
- Sulfonyl group: 4-methylbenzenesulfonyl vs. 4-ethoxybenzenesulfonyl.
- Acetamide substituent: 3,4-dimethylphenyl vs. 3-acetylphenyl.
- The dimethylphenyl group lacks the acetyl’s hydrogen-bonding capability, which may reduce interactions with polar residues in enzymes or receptors .
Analogues with Varied Acetamide Substituents
N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
- Key Differences :
- Acetamide substituent: 3,5-dimethoxyphenyl vs. 3-acetylphenyl.
- This compound shares the 4-ethoxybenzenesulfonyl group with the target molecule, suggesting similar sulfonyl-dependent activity .
N-(4-phenylthiazol-2-yl)-2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (Compound 18)
- Key Differences :
- Acetamide linked to a phenylthiazole group instead of 3-acetylphenyl.
Analogues with Modified Core Structures
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Key Differences: Core: 1,3,4-oxadiazole vs. dihydropyrimidinone.
- Activity :
Comparative Data Table
Key Research Findings
Sulfonyl Group Impact :
- Ethoxy and isopropyl substituents on the sulfonyl group enhance anti-inflammatory activity compared to smaller groups (e.g., methyl) .
Heterocyclic substituents (e.g., phenylthiazole) redirect activity toward enzymes like xanthine oxidase .
Core Modifications: Dihydropyrimidinone cores are associated with antiviral/anti-inflammatory activity, while oxadiazole derivatives target LOX .
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